molecular formula C17H22N2O3 B11827760 tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Cat. No.: B11827760
M. Wt: 302.37 g/mol
InChI Key: SJNDMCHLCDOKJE-UHFFFAOYSA-N
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Description

tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a synthetic organic compound belonging to the class of pyridoindoles. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and pathways.

    Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents, particularly in oncology and neurology.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridoindole derivatives such as:

Uniqueness

tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (CAS Number: 2096986-98-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its synthesis, biological evaluation, and potential therapeutic applications.

  • Molecular Formula : C17H22N2O3
  • Molecular Weight : 302.37 g/mol
  • Purity : ≥ 98% .

Biological Activity Overview

The compound has been evaluated for various biological activities, including antibacterial, antifungal, and cytotoxic effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against several strains of bacteria, including:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium tuberculosis

For example, in vitro studies revealed a minimum inhibitory concentration (MIC) of less than 1 µg/mL against MRSA strains, indicating strong antibacterial potential . The compound's ability to inhibit biofilm formation in S. aureus further underscores its therapeutic promise in combating antibiotic-resistant infections.

Antifungal Activity

The compound has also been tested against fungal pathogens such as Candida albicans , demonstrating promising antifungal activity. The specific mechanisms of action remain to be fully elucidated but may involve disruption of cell wall synthesis or function .

Cytotoxic Activity

Cytotoxicity assays have shown that this compound possesses significant antiproliferative effects on various cancer cell lines. Notably:

  • IC50 values were reported in the micromolar range for several tested cell lines.
  • The compound selectively inhibited rapidly dividing cancer cells compared to normal fibroblast cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureus (MRSA)MIC < 1 µg/mL
Mycobacterium tuberculosisGrowth inhibition at 10 µg/mL
AntifungalCandida albicansSignificant growth inhibition
CytotoxicVarious cancer cell linesIC50 < 10 µM

The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may act as a multikinase inhibitor, similar to other compounds in the pyrido[4,3-b]indole class. This may involve modulation of signaling pathways related to cell proliferation and apoptosis .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-8-13-12(10-19)11-6-5-7-14(21-4)15(11)18-13/h5-7,18H,8-10H2,1-4H3

InChI Key

SJNDMCHLCDOKJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C(=CC=C3)OC

Origin of Product

United States

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